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Compound of Interest

Compound Name: JNJ-47965567

Cat. No.: B608231 Get Quote

This guide provides a comprehensive comparison of JNJ-47965567, a centrally permeable

P2X7 receptor antagonist, with other relevant compounds. It is intended for researchers,

scientists, and drug development professionals interested in validating target engagement in

the brain for therapeutic intervention in neuropsychiatric, neurodegenerative, and chronic pain

disorders.[1][2][3] This document summarizes key quantitative data, details experimental

protocols for assessing target engagement, and visualizes the underlying signaling pathways

and experimental workflows.

JNJ-47965567: A Potent and Selective P2X7
Antagonist
JNJ-47965567 is a high-affinity and selective antagonist for the P2X7 receptor, an ATP-gated

ion channel implicated in various CNS pathologies.[2][3][4] Its ability to cross the blood-brain

barrier makes it a valuable tool for investigating the role of central P2X7 receptors in rodent

models of disease.[1][4][5]

Comparative Analysis of P2X7 Receptor Antagonists
The following tables provide a quantitative comparison of JNJ-47965567 with other known

P2X7 receptor antagonists.

Table 1: In Vitro Potency and Affinity of P2X7 Antagonists
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Compound
Human P2X7
Affinity (pKi)

Rat P2X7
Affinity (pKi)

Human
Monocytes IL-
1β Release
(pIC50)

Rat Microglia
IL-1β Release
(pIC50)

JNJ-47965567 7.9 ± 0.07[1][2] 8.7 ± 0.07[1] 7.5 ± 0.07[1][2] 7.1 ± 0.1[1][2]

AZ-10606120 8.5 ± 0.08[1] 8.0 ± 0.08[1] Not Reported Not Reported

A-804598 8.0 ± 0.04[1] 8.8 ± 0.06[1] Not Reported Not Reported

A-438079 7.1 ± 0.08[1] 6.7 ± 0.1[1] Not Reported Not Reported

JNJ-55308942 High-affinity[6] Not Reported
Potent

inhibitor[6]

Potent

inhibitor[6]

Table 2: In Vivo Brain Target Engagement of P2X7 Antagonists

Compound Method
Brain EC50 /
Occupancy

Functional Readout

JNJ-47965567
Ex vivo P2X7 receptor

autoradiography
78 ± 19 ng·mL⁻¹[1][2]

Blockade of Bz-ATP

induced IL-1β release

in rat brain[1][2]

JNJ-55308942
Ex vivo P2X7 receptor

autoradiography

ED50 of 0.07 mg/kg

(oral)[6]

Blockade of Bz-ATP-

induced brain IL-1β

release in conscious

rats[6]

Signaling Pathway and Experimental Workflow
To understand the context of JNJ-47965567's action, it is crucial to visualize the P2X7

signaling pathway and the experimental workflow used to validate its target engagement.
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Caption: P2X7 Receptor Signaling Pathway and Inhibition by JNJ-47965567.
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Caption: Experimental Workflow for Validating Brain Target Engagement.

Detailed Experimental Protocols
Ex Vivo P2X7 Receptor Binding Autoradiography
This method is used to determine the in vivo occupancy of P2X7 receptors by a compound

after systemic administration.

Animal Dosing: Male Sprague-Dawley rats are administered JNJ-47965567 or vehicle via

subcutaneous injection.
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Tissue Collection: At a designated time point post-dosing, animals are euthanized, and

brains are rapidly removed and frozen.

Cryosectioning: Coronal brain sections (20 µm) are cut using a cryostat and mounted on

slides.

Radioligand Incubation: Sections are incubated with a specific P2X7 receptor radioligand

(e.g., [³H]A-804598). Non-specific binding is determined in the presence of a saturating

concentration of a non-labeled P2X7 antagonist.

Washing and Drying: Slides are washed in buffer to remove unbound radioligand and then

dried.

Imaging: Slides are exposed to a phosphor imaging screen or film.

Data Analysis: The density of the signal is quantified using image analysis software.

Receptor occupancy is calculated by comparing the specific binding in drug-treated animals

to that in vehicle-treated animals. The brain concentration of the compound that produces

50% receptor occupancy (EC50) is then determined.[1]

In Vivo Blockade of Bz-ATP Induced IL-1β Release
This functional assay assesses the ability of a compound to block P2X7 receptor-mediated

cytokine release in the brain.

Animal Preparation and Dosing: Rats are surgically implanted with a microdialysis probe in a

specific brain region (e.g., hippocampus). Animals are dosed with JNJ-47965567 or vehicle.

Microdialysis: After a baseline collection period, the P2X7 receptor agonist Bz-ATP is

perfused through the microdialysis probe to stimulate local IL-1β release.

Sample Collection: Dialysate samples are collected at regular intervals before, during, and

after Bz-ATP stimulation.

IL-1β Measurement: The concentration of IL-1β in the dialysate samples is measured using a

sensitive immunoassay, such as an enzyme-linked immunosorbent assay (ELISA).
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Data Analysis: The increase in IL-1β levels following Bz-ATP stimulation is compared

between the drug-treated and vehicle-treated groups to determine the functional blockade of

the P2X7 receptor.[1][2]

In Vivo Lipopolysaccharide (LPS)-Induced
Neuroinflammation Model
This model is used to evaluate the anti-inflammatory effects of P2X7 antagonists in the brain.

Animal Model: Male Sprague-Dawley rats are used.

Induction of Neuroinflammation: Neuroinflammation is induced by a single intraperitoneal

(i.p.) injection of LPS (e.g., 1 mg/kg).

Antagonist Administration: JNJ-47965567 or vehicle is administered (e.g., subcutaneously)

at a specified time relative to the LPS challenge (e.g., 1 hour prior).

Assessment of Neuroinflammation:

Cytokine Measurement: At a designated time post-LPS injection (e.g., 4 hours), animals

are euthanized, and brain tissue is collected. Levels of pro-inflammatory cytokines such as

IL-1β and TNF-α are measured using ELISA or qRT-PCR.

Microglial Activation: Brain sections are prepared for immunohistochemical analysis using

antibodies against microglial markers like Iba1 to assess changes in microglial

morphology and density.

Data Analysis: The efficacy of the P2X7 antagonist is determined by comparing the levels of

inflammatory markers and the extent of microglial activation in the drug-treated group to the

vehicle-treated LPS group.[7]

Conclusion
JNJ-47965567 is a potent and centrally permeable P2X7 receptor antagonist that effectively

engages its target in the brain. The experimental protocols and comparative data presented in

this guide provide a robust framework for researchers to validate the target engagement of
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JNJ-47965567 and other P2X7 antagonists. This information is critical for the preclinical

development of novel therapeutics targeting neuroinflammation in CNS disorders.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Pharmacological characterization of a novel centrally permeable P2X7 receptor
antagonist: JNJ-47965567 - PMC [pmc.ncbi.nlm.nih.gov]

2. Pharmacological characterization of a novel centrally permeable P2X7 receptor
antagonist: JNJ-47965567 - PubMed [pubmed.ncbi.nlm.nih.gov]

3. Deciphering the Role of JNJ-47965567: A Centrally Acting P2X7 Receptor Antagonist in
CNS Pathophysiology [synapse.patsnap.com]

4. selleckchem.com [selleckchem.com]

5. The P2X7 receptor antagonist JNJ-47965567 administered thrice weekly from disease
onset does not alter progression of amyotrophic lateral sclerosis in SOD1G93A mice - PMC
[pmc.ncbi.nlm.nih.gov]

6. Neuropsychopharmacology of JNJ-55308942: evaluation of a clinical candidate targeting
P2X7 ion channels in animal models of neuroinflammation and anhedonia - PMC
[pmc.ncbi.nlm.nih.gov]

7. benchchem.com [benchchem.com]

To cite this document: BenchChem. [Validating Brain Target Engagement of JNJ-47965567:
A Comparative Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b608231#validating-jnj-47965567-target-engagement-
in-the-brain]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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